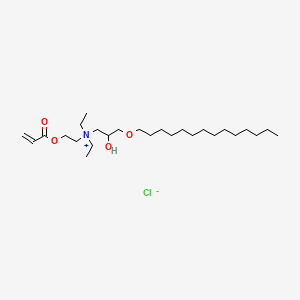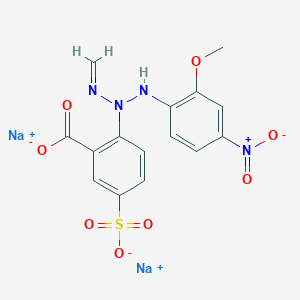
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a complex organic compound with a molecular formula of C26H52ClNO4 . This compound is known for its unique structure, which includes a quaternary ammonium group, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride typically involves multiple steps. One common method includes the reaction of diethylamine with 2-hydroxy-3-tetradecyloxypropyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-((1-oxoallyl)oxy)ethyl chloride in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature, pressure, and pH levels, ensuring the efficient conversion of reactants to the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, altering its permeability and function. This interaction can lead to the disruption of cellular processes, making it useful in various biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound used in similar applications.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific structural features, which provide distinct amphiphilic properties. This makes it particularly effective in applications requiring interaction with both hydrophilic and hydrophobic environments .
Properties
CAS No. |
93804-69-4 |
|---|---|
Molecular Formula |
C26H52ClNO4 |
Molecular Weight |
478.1 g/mol |
IUPAC Name |
diethyl-(2-hydroxy-3-tetradecoxypropyl)-(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C26H52NO4.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-21-30-24-25(28)23-27(7-3,8-4)20-22-31-26(29)6-2;/h6,25,28H,2,5,7-24H2,1,3-4H3;1H/q+1;/p-1 |
InChI Key |
FGXGQSDIZUIGLU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(C[N+](CC)(CC)CCOC(=O)C=C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)








